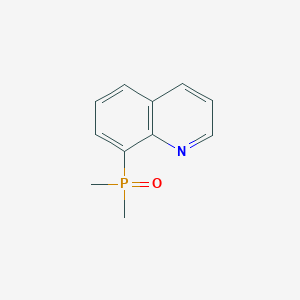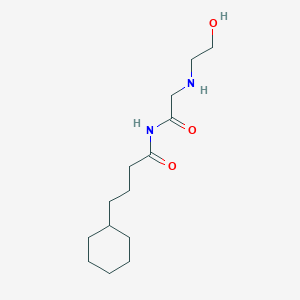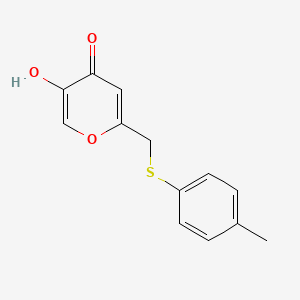
5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one
Vue d'ensemble
Description
5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C13H12O3S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Properties
Reactions with Electrophiles : Compounds similar to 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one, particularly alkoxy(alkylthio)-4-hydroxy-2H-pyran-2-ones, have been studied for their reactivity with electrophiles. These compounds exhibit selective reactivity, leading to substitution products at specific positions on the pyran ring. Such reactions highlight their potential in synthetic organic chemistry for constructing complex molecules (Novikov, Yakovlev, Prep'yalov, & Zakhs, 2001).
Ligand-Receptor Binding Mechanisms : A quantum-chemical study on derivatives of pyran-4-one, including analysis on ligand-receptor binding mechanisms, has been conducted. This research is significant for understanding how these compounds can interact with biological receptors, offering insights into their potential therapeutic applications without directly referencing drug use or side effects (Rogachevskii, Plakhova, & Shelykh, 2009).
Synthetic Applications
- Mosquito Larvicidal Potential : A study identified the larvicidal potential of a compound structurally related to this compound, demonstrating its effectiveness against various mosquito species. This highlights its potential application in developing environmentally friendly pest control strategies (Ali & Venugopalan, 2019).
Coordination Chemistry
- Metal Chelating Applications : Research into the binding of similar compounds to the active site of human carbonic anhydrase II provides insights into "unconventional" coordination chemistry. This can influence the design of metal chelators for various applications, including but not limited to therapeutic uses (Martin, Blachly, Marts, Woodruff, de Oliveira, McCammon, Tierney, & Cohen, 2014).
Catalysis and Synthesis
- Synthetic Routes : Studies on synthetic routes and reactions of compounds containing the 4H-pyran-4-one moiety have provided valuable methodologies for creating complex organic molecules. These methodologies can be applied in the synthesis of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Attanasi, Crescentini, Filippone, Foresti, Galezzi, Ghiviriga, & Katritzky, 1997).
Propriétés
IUPAC Name |
5-hydroxy-2-[(4-methylphenyl)sulfanylmethyl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-9-2-4-11(5-3-9)17-8-10-6-12(14)13(15)7-16-10/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGIPUKDOUXMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


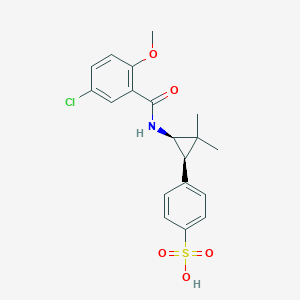
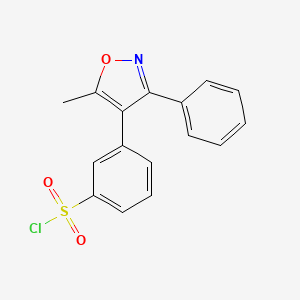
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
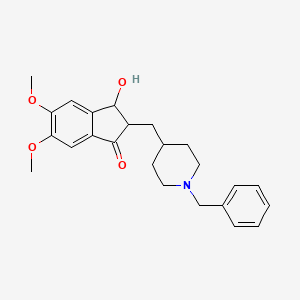
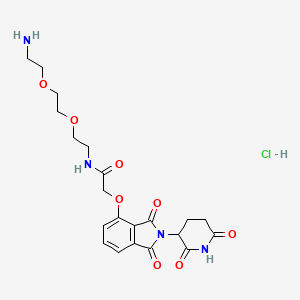
![3-[[(4R,7aR)-7a-methyl-1-(6-methylheptan-2-yl)spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1436968.png)

![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)

